molecular formula C16H17NO3 B2842785 2-{(E)-[(4-ethoxyphenyl)imino]methyl}-6-methoxyphenol CAS No. 92449-58-6

2-{(E)-[(4-ethoxyphenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B2842785
CAS No.: 92449-58-6
M. Wt: 271.316
InChI Key: PXCSZAGGZYACSN-GZTJUZNOSA-N
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Scientific Research Applications

2-{(E)-[(4-ethoxyphenyl)imino]methyl}-6-methoxyphenol is utilized in various scientific research fields:

Future Directions

“2-{(E)-[(4-ethoxyphenyl)imino]methyl}-6-methoxyphenol” and related compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . Therefore

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{(E)-[(4-ethoxyphenyl)imino]methyl}-6-methoxyphenol typically involves the condensation reaction between 4-ethoxyaniline and 2-hydroxy-3-methoxybenzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond (C=N).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, pH, and solvent choice, are optimized to maximize efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

    Reduction: The imine group (C=N) can be reduced to an amine (C-NH) using reducing agents like sodium borohydride (NaBH4).

    Substitution: The methoxy groups (-OCH3) can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Strong nucleophiles such as alkoxides or thiolates in polar aprotic solvents.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The imine group (C=N) can form reversible covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of protein function. The phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity.

Comparison with Similar Compounds

  • 2-{(E)-[(4-methoxyphenyl)imino]methyl}-6-methoxyphenol
  • 2-{(E)-[(4-ethoxyphenyl)imino]methyl}-4-methoxyphenol

Comparison:

  • 2-{(E)-[(4-methoxyphenyl)imino]methyl}-6-methoxyphenol: Similar structure but with a methoxy group instead of an ethoxy group, leading to slightly different chemical properties and reactivity.
  • 2-{(E)-[(4-ethoxyphenyl)imino]methyl}-4-methoxyphenol: The position of the methoxy group on the phenol ring is different, which can affect the compound’s steric and electronic properties.

2-{(E)-[(4-ethoxyphenyl)imino]methyl}-6-methoxyphenol stands out due to its specific substitution pattern, which influences its reactivity and interactions with biological targets .

Properties

IUPAC Name

2-[(4-ethoxyphenyl)iminomethyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-3-20-14-9-7-13(8-10-14)17-11-12-5-4-6-15(19-2)16(12)18/h4-11,18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCSZAGGZYACSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92449-58-6
Record name ALPHA-(4-ETHOXYPHENYLIMINO)-6-METHOXY-O-CRESOL
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